(2-Hydroxyquinolin-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
描述
属性
IUPAC Name |
4-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c1-13-23-24-19-18(21-6-7-27(13)19)25-8-10-26(11-9-25)20(29)15-12-17(28)22-16-5-3-2-4-14(15)16/h2-7,12H,8-11H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVYUTWCDWUKMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC(=O)NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
生物活性
The compound (2-Hydroxyquinolin-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone , with the CAS number 2034280-36-7 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities, particularly focusing on antibacterial properties and other pharmacological effects.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 389.4 g/mol . The structure incorporates a quinoline moiety linked to a triazolo-pyrazine derivative through a piperazine ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N7O2 |
| Molecular Weight | 389.4 g/mol |
| CAS Number | 2034280-36-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoline and triazolo-pyrazine structures. Various methodologies have been employed to optimize yield and purity, often involving techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. In vitro evaluations have shown that compounds similar to This compound exhibit significant activity against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antibacterial mechanism is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication and transcription in bacteria. This inhibition disrupts bacterial cell division and survival.
- Minimum Inhibitory Concentration (MIC) : Compounds in this class have demonstrated MIC values comparable to standard antibiotics. For instance, related triazolo derivatives showed MICs ranging from 16 µg/mL to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Other Pharmacological Activities
Beyond antibacterial effects, derivatives of this compound class have exhibited various biological activities:
- Antifungal Activity : Some studies indicate moderate antifungal properties against common pathogens.
- Antidiabetic Effects : Certain triazolo derivatives are noted for their potential in managing type II diabetes by inhibiting dipeptidyl peptidase IV (DPP-IV) .
- Anticancer Potential : The quinoline moiety is often linked with anticancer activity due to its ability to inhibit specific kinases involved in cancer cell proliferation .
Case Studies
Several research articles have documented the synthesis and biological evaluation of similar compounds:
- Study on Antibacterial Properties : A study synthesized various triazolo[4,3-a]pyrazine derivatives and evaluated their antibacterial activity using microbroth dilution methods. Compounds were found to be effective against E. coli and S. aureus, with some exhibiting superior activity compared to established antibiotics like ampicillin .
- Pharmacological Profiling : Another investigation focused on the pharmacological profile of related quinoline derivatives, highlighting their potential as multifunctional agents in treating infectious diseases .
相似化合物的比较
Comparison with Structurally Similar Compounds
Core Heterocyclic Analogues
- 3-[(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]-2-methyl-1,4-dihydroquinolin-4-one Structural Similarity: Shares a 2-methylquinolin-4-one core but replaces the triazolo-pyrazine-piperazine moiety with a pyrazolone group. Database Presence: Absent in PubChem/ChemBl, indicating both compounds are novel . Synthetic Pathway: Prepared via Michael addition reactions, similar to triazolo-pyrazinone derivatives .
- 8-Amino-6-(benzylpiperazin-1-yl)phenyl)-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3-(2H)one Key Differences: Retains the triazolo-pyrazine core but substitutes the quinoline group with a benzylpiperazinyl-phenyl system. Synthesis: Requires refluxing with benzyl chloride and triethylamine, yielding solids after solvent evaporation .
Functional Group Analogues
- Hydroxy-Substituted 8-Amino-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one Derivatives Example: 8-Amino-6-(3,5-di-tert-butyl-4-methoxyphenyl)-2-phenyl-triazolo-pyrazinone (Compound 73) .
- Spectral Data : 1H-NMR (DMSO-d6) peaks at δ 1.44 (s, 18H, tBu), 3.66 (s, 3H, CH3), and aromatic signals between δ 7.35–8.08 .
- Melting Point: 263–264°C (2-methoxyethanol solvent) . Comparison: The target compound lacks bulky tert-butyl groups but incorporates a hydroxyquinoline group, which may enhance solubility or receptor binding.
Research Findings and Gaps
- Biological Activity: Analogous triazolo-pyrazinones exhibit adenosine receptor affinity, suggesting possible shared targets .
- Synthetic Challenges : Piperazine-linked triazolo-pyrazine synthesis often requires prolonged reflux (24–48 hours) and anhydrous conditions, which may apply to the target compound .
常见问题
Q. What are the recommended synthetic strategies for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step routes starting with the quinoline core, followed by functionalization and coupling with the triazolopyrazine-piperazine moiety. Key steps include:
- Quinoline core preparation : Use Friedländer or Pfitzinger reactions, with catalysts like Lewis acids (e.g., ZnCl₂) .
- Triazolopyrazine-piperazine coupling : Employ nucleophilic substitution or reductive amination under controlled pH (6–8) and solvents like DMF or ethanol at 60–80°C .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or preparative HPLC (C18 column, acetonitrile/water gradient) .
Optimize yields by adjusting reaction time (12–24 hr) and monitoring progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Q. Which analytical techniques are critical for structural validation and purity assessment?
- NMR spectroscopy : ¹H/¹³C-NMR in DMSO-d₆ to confirm quinoline hydroxyl (δ 10.2–10.5 ppm) and piperazine methyl (δ 2.3–2.5 ppm) groups .
- HPLC : Purity >98% using a C18 column (λ = 254 nm, retention time ~12 min) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 447.18) .
- X-ray crystallography : Resolve stereochemistry for crystalline derivatives .
Q. How can preliminary biological activity be evaluated?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (IC₅₀ determination) .
- Antimicrobial screening : Agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Assess kinase or protease inhibition (e.g., EGFR) using fluorogenic substrates .
Advanced Research Questions
Q. How to resolve contradictions between theoretical and experimental bioactivity data?
Discrepancies (e.g., predicted vs. observed IC₅₀) may arise from:
- Compound purity : Re-characterize via HPLC/NMR to exclude impurities .
- Assay variability : Repeat assays with standardized protocols (e.g., ATP levels in kinase assays) .
- Solubility limitations : Use DMSO/cosolvent systems (e.g., PEG-400) to enhance bioavailability .
- Computational model refinement : Incorporate solvation effects or 3D-QSAR to improve predictive accuracy .
Q. What methodologies enhance reaction yield and selectivity during scale-up?
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps .
- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hr vs. 24 hr) for coupling steps .
- In-line analytics : Use FTIR or ReactIR to monitor intermediates in real time .
Q. How can QSAR models guide structural optimization?
- Descriptor selection : Use logP, polar surface area, and H-bond donors from tools like MOE or Schrödinger .
- Activity cliffs : Identify substituents (e.g., fluorination at C6 of quinoline) that disproportionately affect IC₅₀ .
- ADMET profiling : Predict metabolic stability (e.g., CYP3A4 inhibition) to prioritize analogs .
Q. What strategies elucidate the compound’s mechanism of action?
Q. How to address solubility challenges in pharmacological assays?
- Salt formation : Synthesize hydrochloride salts via HCl/EtOAc .
- Nanoparticle formulation : Use PLGA encapsulation (particle size ~150 nm) to enhance aqueous dispersion .
- Co-solvents : 10% β-cyclodextrin in PBS for in vivo studies .
Q. How to validate structural discrepancies between computational and experimental data?
- Cross-technique validation : Compare X-ray crystallography (bond lengths) with DFT-optimized geometries .
- Dynamic NMR : Assess conformational flexibility in solution (e.g., piperazine ring inversion) .
- EPR spectroscopy : Detect radical intermediates in oxidation reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
